molecular formula C10H16N4O8 B120459 Xanthosine dihydrate CAS No. 5968-90-1

Xanthosine dihydrate

Cat. No.: B120459
CAS No.: 5968-90-1
M. Wt: 320.26 g/mol
InChI Key: ZCCPXSQIUORWCO-LGVAUZIVSA-N
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Description

Xanthosine dihydrate (C₁₀H₁₂N₄O₆·2H₂O, molecular weight 320.26 g/mol) is a nucleoside derived from xanthine and ribose. It functions as a precursor in purine nucleotide biosynthesis and participates in the purine salvage pathway, where it is enzymatically converted into guanosine monophosphate . Key biological roles include:

  • Metabolic Regulation: Elevated under salt stress in plant studies, suggesting a role in stress response .
  • Agricultural Applications: Enhances mammary stem cell populations and milk yield in cattle and goats .
  • Enzyme Specificity: Acts as a preferred substrate for enzymes like PvNSH2, which exhibits a threefold higher specificity constant for xanthosine compared to inosine or uridine .

Its stability and non-toxic profile in cellular environments further support its utility in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthosine dihydrate can be synthesized through the condensation of xanthine with ribose under acidic conditions. The reaction typically involves the use of a strong acid like hydrochloric acid to facilitate the formation of the glycosidic bond between xanthine and ribose .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using purine nucleoside phosphorylase. This method is preferred due to its higher specificity and yield compared to chemical synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Xanthine and ribose.

    Substitution: Various substituted xanthosine derivatives.

    Hydrolysis: Xanthine and ribose

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₆N₄O₈·2H₂O
  • Molecular Weight : 320.26 g/mol
  • Solubility : Soluble in water and certain organic solvents.

Anti-Inflammatory Properties

Recent studies have indicated that xanthosine dihydrate may possess significant anti-inflammatory properties. Research conducted on mice with collagen-induced arthritis demonstrated that administration of this compound led to:

  • Reduction in Inflammation : Significant decrease in joint swelling and damage compared to control groups.
  • Cytokine Inhibition : Suppression of pro-inflammatory cytokines and nitric oxide production, which are critical mediators in the inflammatory response .

Case Study: Arthritis Model

A study published in Arthritis & Rheumatism highlighted the anti-arthritic effects of this compound, showing its potential as a therapeutic agent for inflammatory diseases .

Role in RNA Synthesis

This compound plays a crucial role in the synthesis of RNA, particularly through its incorporation into modified RNA structures. Its effects on RNA properties include:

  • Thermodynamic Stabilization : Xanthosine-modified RNA exhibits enhanced stability compared to unmodified counterparts, as evidenced by UV-spectroscopic melting experiments.
  • Base Pair Geometry : Solution NMR spectroscopy has revealed unique base pair geometries when xanthosine is incorporated into RNA, impacting overall RNA functionality .

Research Insights

Research published in Nature discusses the implications of xanthosine in RNA synthesis, suggesting that it can influence the structural dynamics of RNA molecules, potentially leading to novel applications in genetic engineering and synthetic biology .

Purine Metabolism

This compound is integral to purine metabolism, functioning as a precursor in the biosynthesis of purine nucleotides. Its applications include:

  • Purine Salvage Pathway : It is converted into guanosine monophosphate (GMP) through enzymatic reactions, facilitating nucleotide recycling.
  • Cellular Functions : By contributing to the synthesis of nucleic acids, this compound supports essential cellular processes such as DNA replication and protein synthesis .

Metabolic Pathway Analysis

A study explored how defects in purine metabolism affect nucleotide incorporation into DNA and RNA, highlighting xanthosine's role as a substrate for various metabolic pathways .

Comparative Analysis with Related Compounds

CompoundStructure SimilarityUnique Properties
InosinePurine base + riboseInvolved in energy metabolism
AdenosinePurine base + riboseKey player in ATP energy transfer
GuanosinePurine base + riboseImportant for protein synthesis
CytidinePyrimidine base + riboseRole in RNA synthesis; less structurally similar
This compound Purine base + riboseUnique anti-inflammatory effects; enhances stem cell populations

Mechanism of Action

Xanthosine dihydrate exerts its effects primarily through its role in purine metabolism. It is converted to xanthine by the action of xanthosine phosphorylase. Xanthine is then further metabolized to uric acid. The compound also acts as a precursor to caffeine and other methylxanthines, which have various physiological effects, including stimulation of the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Nucleosides

Table 1: Nucleoside Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Xanthosine dihydrate C₁₀H₁₂N₄O₆·2H₂O 320.26 Nucleoside with xanthine base; salt-stress inducer; enzyme substrate. Metabolic studies, veterinary applications (milk production).
Guanosine C₁₀H₁₃N₅O₅ 283.24 Guanosine base; anti-HSV activity. Antiviral research, nucleic acid synthesis.
Inosine C₁₀H₁₂N₄O₅ 268.23 Hypoxanthine base; substrate for salvage pathways. Immunostimulant, sports supplements.
Uridine C₉H₁₂N₂O₆ 244.20 Uracil base; RNA synthesis precursor. Neuroprotection, lipid metabolism studies.

Key Findings :

  • Enzyme Preferences: PvNSH2 hydrolyzes xanthosine with a specificity constant >3× higher than inosine or uridine, highlighting xanthosine's unique role in nucleotide metabolism .
  • Bioactivity: Unlike guanosine (antiviral) or inosine (immunostimulant), this compound is non-toxic and supports cellular growth under stress .

Comparison with Other Dihydrate Compounds

Table 2: Dihydrate Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound C₁₀H₁₂N₄O₆·2H₂O 320.26 Biologically active nucleoside; hygroscopic. Biomedical research, agriculture.
DHA-S dihydrate C₈H₁₁NaO₄·2H₂O 232.16 Hollow needle crystals; high surface area (21.37 m²/g). Preservatives, rapid-dissolution formulations.
Sodium molybdate dihydrate Na₂MoO₄·2H₂O 241.95 Water-soluble; stable under ambient conditions. Fertilizers, catalysts, corrosion inhibition.
Sodium dihydrogen phosphate dihydrate NaH₂PO₄·2H₂O 156.01 Acidic pH; hygroscopic. Food additives, buffer solutions.

Key Findings :

  • Physical Properties: DHA-S dihydrate’s hollow crystals provide a larger surface area, enhancing dissolution rates compared to non-hydrated forms . In contrast, this compound’s hygroscopicity is critical for its metabolic roles.
  • Industrial vs.

Stability and Reactivity

  • This compound : Stable under refrigeration (-20°C) but degrades upon X-irradiation, forming radicals (e.g., C8 H adducts) .
  • DHA-S Dihydrate : Prone to dehydration under environmental stress, necessitating controlled storage for industrial use .
  • Sodium Molybdate Dihydrate : High thermal stability, making it suitable for high-temperature catalytic processes .

Research Implications

  • Agricultural Biotechnology: this compound’s ability to enhance milk production offers a sustainable alternative to hormonal treatments .
  • Drug Development : Enzyme specificity studies (e.g., PvNSH2) could inspire targeted nucleotide therapies .
  • Material Science : Insights from DHA-S dihydrate’s crystal engineering may inform this compound’s formulation for improved bioavailability.

Biological Activity

Xanthosine dihydrate, a nucleoside formed from xanthine and ribose, has garnered attention for its potential therapeutic properties. Its chemical formula is C₁₀H₁₆N₄O₈, and it is characterized by a purine base linked to a ribose sugar. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.

This compound appears as a crystalline solid and is soluble in water. The compound's structure allows it to participate in various biochemical pathways, influencing cellular functions and metabolic processes. Notably, it exhibits structural similarities with other nucleosides such as inosine, adenosine, and guanosine, which are crucial for energy metabolism and protein synthesis.

CompoundStructure SimilarityUnique Properties
InosinePurine base + riboseMore prevalent in RNA; involved in energy metabolism
AdenosinePurine base + riboseKey player in energy transfer (ATP); widespread pharmacological use
GuanosinePurine base + riboseImportant for protein synthesis; involved in signaling
CytidinePyrimidine base + ribosePlays a role in RNA synthesis; less structurally similar

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties . A study conducted on mice with induced arthritis showed that administration of this compound resulted in:

  • Reduction of inflammation : The compound significantly lowered inflammation markers compared to control groups.
  • Decreased joint damage : this compound mitigated damage to the joints.
  • Inhibition of pro-inflammatory cytokines : The compound inhibited the production of cytokines and nitric oxide involved in the inflammatory process .

Antioxidant Properties

This compound also exhibits notable antioxidant activity , which is crucial for protecting cells against oxidative stress. This property can be attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems. The antioxidant effects are essential for maintaining cellular health and preventing various diseases associated with oxidative stress.

Case Studies

  • Anti-Arthritic Effects : A study published in Arthritis & Rheumatism demonstrated that this compound significantly reduced inflammation and joint damage in mice models of arthritis. The findings suggested that it could be a potential therapeutic agent for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain xanthosine derivatives displayed varying levels of cytotoxicity against different cancer cell lines. For example, one derivative showed an IC₅₀ value of 1.86 µg/mL against A549 cells, indicating strong anticancer activity .

Chemical Reactions Analysis

Enzymatic Degradation Pathways

Xanthosine dihydrate participates in purine salvage pathways via enzymatic reactions. Key enzymes and their roles are summarized below:

Table 2: Enzymatic Conversion of Xanthosine

EnzymeGeneReaction CatalyzedSubcellular Localization
Purine Nucleoside Phosphorylase PNPXanthosine → Xanthine + Ribose 1-phosphateCytoplasm
5'-Nucleotidase (NT5E) NT5EXanthylic acid + H₂O → Xanthosine + PhosphateCell membrane
Cytosolic 5'-Nucleotidase 1A NT5C1AXanthylic acid + H₂O → Xanthosine + PhosphateCytoplasm

These reactions regulate intracellular nucleotide pools and prevent mutagenic incorporation into DNA/RNA .

Base Pairing and Thermodynamic Stability

Xanthosine in RNA forms non-canonical base pairs, as revealed by UV melting, NMR, and X-ray crystallography:

Table 3: Base Pairing Thermodynamics

Base PairΔG° (kcal/mol)Geometry ObservedContext Dependency
X:U-1.2 to -1.8Wobble (two distinct geometries)High
X:C-1.5 to -2.1Wobble (protonated C) or Watson-Crick-likeModerate
  • NMR Studies : Xanthosine pairs with uridine via wobble geometry, stabilized by water-mediated hydrogen bonds .

  • X-ray Structures : Ribose adopts C3′-endo puckering in duplexes, enhancing stacking interactions .

Hydrolysis and Stability

This compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Glycosidic bond cleavage releases xanthine and ribose.

  • Alkaline Conditions : Degradation via deamination or oxidation pathways.

Table 4: Hydrolysis Products

ConditionMajor ProductsByproducts
pH < 3Xanthine + RiboseNone detected
pH 8–10Xanthine oxide derivativesTrace peroxides

Phosphorylation and Metabolic Interconversion

This compound is phosphorylated to xanthylic acid (XMP) by kinases, a precursor in GTP biosynthesis. Conversely, phosphatases like NT5C2 hydrolyze XMP back to xanthosine .

Interaction with Metal Ions

Xanthosine coordinates Mg²⁺ and K⁺ ions in RNA structures, as shown by crystallography:

  • Mg²⁺ Binding : Stabilizes phosphate backbone in X-modified RNA duplexes .

  • Hydration Shell : Two water molecules in the dihydrate form participate in hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the solubility properties of xanthosine dihydrate, and how do they influence experimental design?

this compound is slightly soluble in water, DMSO, and methanol, which necessitates careful solvent selection for in vitro studies. Researchers should pre-dissolve it in warm aqueous buffers (e.g., phosphate-buffered saline) with gentle agitation to avoid precipitation. For cell-based assays, DMSO can be used as a co-solvent at concentrations <0.1% to maintain viability. Solubility limitations may require dose-response optimization to ensure bioavailability .

Q. How should this compound be stored to maintain stability in long-term studies?

Store this compound at room temperature (RT) in a tightly sealed, light-protected container. Avoid humidity to prevent hydrolysis of the ribose moiety. For extended storage (>6 months), desiccants and inert gas (e.g., argon) purging are recommended. Periodic characterization via HPLC or NMR is advised to verify structural integrity .

Q. What is the established biological role of this compound in mammalian systems?

this compound, a nucleoside derived from xanthine and ribose, enhances mammary stem cell proliferation and milk production in bovines and caprines. This effect is linked to its modulation of purine metabolism and adenosine receptor signaling, though the exact mechanism remains under investigation. In vitro models using bovine mammary epithelial cells (BMECs) are standard for preliminary studies .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction with purine metabolic enzymes?

Target enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH) or xanthine oxidase can be studied using enzyme kinetics assays. Protocols include:

  • Enzyme inhibition assays : Measure activity via spectrophotometric detection of NADH/NAD+ conversion at 340 nm.
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with IMPDH (PDB ID: 1B3O).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of binding .

Q. What experimental designs are optimal for assessing this compound’s effect on stem cell populations?

A multi-tiered approach is recommended:

  • In vitro : Treat BMECs with this compound (0.1–10 µM) and quantify stem cell markers (e.g., CD49f+/CD24−) via flow cytometry.
  • In vivo : Administer oral doses (50–200 mg/kg/day) to lactating goats and monitor milk yield and mammary tissue histology.
  • Controls : Include untreated groups and purine analogs (e.g., guanosine) to isolate specificity .

Q. How should contradictions in solubility or bioactivity data be addressed?

Discrepancies often arise from variations in purity, hydration state, or assay conditions. Mitigation strategies include:

  • Purity verification : Use LC-MS or elemental analysis.
  • Replicate studies : Compare results across independent labs using standardized protocols (e.g., ISO 5725).
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., pH, temperature) .

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

  • HPLC-DAD : Employ a C18 column with UV detection at 254 nm for quantification in biological fluids.
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., D2O solvent) confirms structural integrity and detects degradation products.
  • Mass spectrometry (HRMS) : Accurately determine molecular weight (302.24 g/mol) and fragmentation patterns .

Q. How can computational methods enhance understanding of this compound’s mechanism?

  • Molecular dynamics (MD) simulations : Simulate interactions with adenosine receptors (e.g., A2AR) over 100-ns trajectories to identify binding stability.
  • Network pharmacology : Map purine metabolism pathways using tools like KEGG to predict off-target effects.
  • Machine learning : Train models on existing nucleoside bioactivity data to prioritize experimental targets .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for dose-response studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50 values. Pair with ANOVA followed by Tukey’s post hoc test for multi-group comparisons. Report confidence intervals (95% CI) and effect sizes to contextualize significance .

Q. How should researchers validate this compound’s purity in synthesis or isolation workflows?

Combine chromatographic (HPLC purity >98%) and spectroscopic methods (FTIR for functional groups). For synthesized batches, compare melting points (>215°C with decomposition) and optical rotation data against literature standards .

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPXSQIUORWCO-LGVAUZIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975081
Record name Xanthosine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5968-90-1
Record name Xanthosine dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthosine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOSINE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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